N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with the molecular formula C17H16N4O4S . It has a molecular weight of 372.4 . The compound is available from suppliers for scientific research needs .
Synthesis Analysis
The synthesis of pyrimido[1,2-a]indoles, which are similar to the structure of the compound , has been discussed in various studies . The synthetic routes often involve the annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .Molecular Structure Analysis
The molecular structure of the compound involves a pyrimidopyrimidine scaffold . The keto oxygen atom at position C-4 and nitrogen atom of thiadiazole ring moiety chelate the Mg 2+ ion .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide:
Antiviral Research
This compound has shown potential in antiviral research, particularly against viruses like the Newcastle disease virus. Its structure allows it to inhibit viral replication, making it a candidate for developing new antiviral therapies .
Anticancer Applications
The compound’s ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for anticancer drug development. Its structural similarity to other known anticancer agents suggests it could be effective in targeting specific cancer pathways .
Enzyme Inhibition Studies
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide has been studied for its potential to inhibit various enzymes, including dihydrofolate reductase (DHFR). This inhibition is crucial for developing treatments for diseases where enzyme regulation is disrupted .
Anti-inflammatory Research
The compound’s structure allows it to interact with inflammatory pathways, making it a candidate for anti-inflammatory drug development. Its potential to reduce inflammation could be beneficial in treating chronic inflammatory diseases .
Antibacterial and Antifungal Applications
Research has indicated that this compound may possess antibacterial and antifungal properties. Its ability to disrupt microbial cell processes makes it a potential candidate for developing new antimicrobial agents .
Neuroprotective Studies
The compound’s interaction with neural pathways suggests it could have neuroprotective effects. This makes it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Drug Delivery Systems
Due to its chemical stability and ability to interact with various biological targets, this compound is being explored for use in drug delivery systems. Its structure allows it to be modified for targeted delivery of therapeutic agents .
Structural Biology and Drug Design
The detailed study of this compound’s structure aids in the design of new drugs. Understanding its interactions at the molecular level helps in the rational design of compounds with improved efficacy and reduced side effects .
These applications highlight the versatility and potential of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide in various fields of scientific research.
Synthesis and antiviral study of novel compounds Synthesis, characterization and biological evaluation
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with similar structures have shown a variety of biological activities. They are used as antibacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-8-13-20-24-16(2)21(23(28)26(20)14-15)25-22(27)19-11-9-18(10-12-19)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBNFXWQSNHAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide |
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